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molecular formula C13H11F3N2O B8326918 N-(4-Cyano-3-trifluoromethyl-phenyl)-2-ethyl-acrylamide

N-(4-Cyano-3-trifluoromethyl-phenyl)-2-ethyl-acrylamide

Cat. No. B8326918
M. Wt: 268.23 g/mol
InChI Key: KZEDLPONRMBCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088811B2

Procedure details

Following the procedure described in Example 1, starting from 4-cyano-3-trifluoromethyl-aniline and 2-ethyl-acrylic acid, the title compound was prepared as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[CH2:14]([C:16](=[CH2:20])[C:17](O)=[O:18])[CH3:15]>>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:17](=[O:18])[C:16]([CH2:14][CH3:15])=[CH2:20])=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)CC)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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